molecular formula C18H13NO6 B12452320 4-[2-(2-Hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid

4-[2-(2-Hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid

Cat. No.: B12452320
M. Wt: 339.3 g/mol
InChI Key: XYSLEOKOXNJLPA-UHFFFAOYSA-N
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Description

4-[2-(2-Hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety and a dioxoisoindole group

Preparation Methods

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The dioxoisoindole group can be reduced to form a dihydroisoindole derivative.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of 4-[2-(2-Carboxyethyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid.

    Reduction: Formation of 4-[2-(2-Hydroxyethyl)-1,3-dihydroisoindole-5-carbonyl]benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

4-[2-(2-Hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2-Hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2), thereby exerting anti-inflammatory effects . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and reducing the production of pro-inflammatory molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2-Hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid is unique due to its combination of the hydroxyethyl group and the dioxoisoindole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H13NO6

Molecular Weight

339.3 g/mol

IUPAC Name

4-[2-(2-hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid

InChI

InChI=1S/C18H13NO6/c20-8-7-19-16(22)13-6-5-12(9-14(13)17(19)23)15(21)10-1-3-11(4-2-10)18(24)25/h1-6,9,20H,7-8H2,(H,24,25)

InChI Key

XYSLEOKOXNJLPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCO)C(=O)O

Origin of Product

United States

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